4-ethoxy-3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a synthetic compound that belongs to the class of sulfonamides. This compound features a complex structure that integrates an ethoxy group, a methyl group, and a tetrahydroquinoline moiety, making it of interest in medicinal chemistry and drug development. The compound has the potential for various biological activities due to its unique molecular architecture.
The compound's chemical information can be accessed through databases such as PubChem and ChemSrc, which provide details on its molecular formula, weight, and structural properties. The specific CAS number for this compound is 946259-34-3, indicating its unique identification in chemical registries .
4-ethoxy-3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is classified under sulfonamide derivatives. Sulfonamides are known for their antibacterial properties and are often used in pharmaceuticals. This particular compound may also exhibit additional therapeutic potentials due to its structural components.
The synthesis of 4-ethoxy-3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product.
The synthesis may utilize standard organic chemistry techniques including refluxing solvents, chromatography for purification, and spectroscopic methods (NMR, IR) for characterization.
The molecular structure of 4-ethoxy-3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide can be represented by its molecular formula . The compound features:
The molecular weight is approximately 402.5 g/mol. The structural representation can be visualized using SMILES notation: CCOc1ccc(C)cc1S(=O)(=O)Nc1ccc2c(c1)CCCN2C(=O)CC
.
The compound can participate in various chemical reactions typical for sulfonamides:
These reactions often require specific conditions such as temperature control and solvent choice to optimize yield and selectivity.
The mechanism of action for compounds like 4-ethoxy-3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide typically involves interaction with biological targets such as enzymes or receptors.
For instance:
Further studies would be required to elucidate specific pathways and interactions at the molecular level.
While detailed physical property data may not be fully available, typical properties include:
Chemical properties include stability under various pH conditions and reactivity towards electrophiles.
Relevant data regarding boiling point or melting point remains unavailable from current sources .
The potential applications for 4-ethoxy-3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide include:
This compound represents a significant area of interest within medicinal chemistry due to its complex structure and potential therapeutic applications. Further research will clarify its efficacy and safety profiles in clinical settings.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: